Methyl 3-(pyridin-2-ylamino)propanoate CAS number
Methyl 3-(pyridin-2-ylamino)propanoate CAS number
An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate
Abstract: This technical guide provides a comprehensive overview of Methyl 3-(pyridin-2-ylamino)propanoate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, chemists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, principal applications, and essential safety and handling procedures. The guide emphasizes the causality behind experimental choices and provides actionable protocols for laboratory use, grounded in authoritative references.
Introduction and Core Identification
Methyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic organic compound that has garnered significant attention in medicinal and organic chemistry.[1] Its structure, featuring a pyridine ring linked to a β-alanine methyl ester moiety, makes it a valuable and versatile building block.[1] While its ethyl ester counterpart is a well-documented intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate, the methyl ester serves a similar foundational role in the synthesis of various pharmaceutical agents.[2][3]
The compound's prominence rose in the early 21st century with the increasing demand for novel anticoagulant therapies, where it serves as a crucial precursor.[1] This guide aims to consolidate the technical knowledge surrounding this compound, providing a reliable resource for its synthesis, characterization, and safe implementation in research and development workflows.
Compound Identification:
-
Chemical Name: Methyl 3-(pyridin-2-ylamino)propanoate
-
CAS Number: 55364-85-7[4]
-
Synonyms: N-2-Pyridinyl-β-alanine methyl ester, Methyl N-(2-pyridyl)-β-alaninate[4]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for Methyl 3-(pyridin-2-ylamino)propanoate are summarized below. This information is crucial for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₂ | [4] |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White to off-white solid | [4] |
| Melting Point | 48-50 °C | [1] |
| Boiling Point | 125 °C (at 0.2 mmHg); 325.2±22.0 °C (Predicted, 760 mmHg) | [1][4] |
| Density | 1.161±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |
| pKa | 5.99±0.10 (Predicted) | [4] |
| InChI Key | CKZDJCJSSSCYFN-UHFFFAOYSA-N | |
| SMILES | O=C(OC)CCNC1=NC=CC=C1 |
Synthesis and Mechanistic Rationale
The most effective and commonly cited method for synthesizing Methyl 3-(pyridin-2-ylamino)propanoate is a trifluoromethanesulfonic acid-catalyzed Michael addition reaction.[1] This approach is favored for its efficiency and the high purity of the resulting product.
Synthesis Workflow Diagram
The diagram below illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of Methyl 3-(pyridin-2-ylamino)propanoate.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of the analogous ethyl ester.[1][2][5]
Materials and Reagents:
-
2-Aminopyridine
-
Methyl Acrylate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Ethanol (Solvent)
-
Petroleum Ether (Washing/Recrystallization)
-
Ethyl Acetate (Recrystallization)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line
Step-by-Step Procedure:
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and condenser, combine 2-aminopyridine (e.g., 50g) and anhydrous ethanol (e.g., 50 mL). Stir until the solid is mostly dissolved.
-
Addition of Michael Acceptor: To the stirring solution, add methyl acrylate (stoichiometric equivalent to 2-aminopyridine).
-
Catalyst Introduction: Slowly add trifluoromethanesulfonic acid (catalytic amount, e.g., 9 mL) dropwise to the mixture. An exothermic reaction may be observed.
-
Causality: Trifluoromethanesulfonic acid is a powerful Brønsted acid that protonates the nitrogen of the pyridine ring, activating it for nucleophilic attack. It is a highly effective catalyst for this type of Michael addition.[1]
-
-
Reaction under Inert Atmosphere: Fit the flask with a nitrogen inlet. Heat the mixture in an oil bath to a temperature between 120-160°C and maintain reflux for 16-20 hours.[1][2]
-
Causality: The nitrogen atmosphere prevents unwanted side reactions and oxidation at high temperatures. The extended reflux period is necessary to drive the reaction to completion.
-
-
Initial Purification (Washing): After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction liquid with an organic solvent like petroleum ether to remove nonpolar impurities.[2][5]
-
Concentration: Concentrate the washed reaction mixture under reduced pressure to remove the ethanol solvent and any remaining volatile components.[2][5]
-
Final Purification (Recrystallization): Wash the concentrated residue with a mixture of petroleum ether and ethyl acetate (e.g., a volume ratio of 5:1 to 10:1). Recrystallize the solid product from this solvent system.[2][5]
-
Isolation: Isolate the resulting white, crystalline product by suction filtration and dry under a vacuum.
Applications in Research and Drug Development
The primary significance of Methyl 3-(pyridin-2-ylamino)propanoate lies in its role as a synthetic intermediate.[1]
-
Pharmaceutical Synthesis: The compound is a critical precursor for synthesizing more complex molecules, particularly in the development of anticoagulant therapies.[1] Its structure is a key component of molecules designed to inhibit thrombin, an essential enzyme in the blood coagulation cascade.[1]
-
Medicinal Chemistry: The pyridine ring and the ester group provide two distinct points for chemical modification. This allows medicinal chemists to use it as a scaffold to generate libraries of related compounds for structure-activity relationship (SAR) studies. Pyridine derivatives are prevalent in drugs targeting the nervous system and inflammatory conditions.[1]
-
Organic Synthesis: Beyond its pharmaceutical applications, the compound is a useful building block in general organic synthesis. The secondary amine and ester functionalities can participate in a wide range of chemical transformations.[1]
Safety, Handling, and Storage
Proper handling of Methyl 3-(pyridin-2-ylamino)propanoate is essential to ensure laboratory safety. The compound is classified as causing serious eye damage.[4]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. |
Sources:[4]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166 or NIOSH standards), a lab coat, and chemical-resistant gloves (inspect before use).[6][7]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[6][8]
-
Handling Procedures: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Use proper glove removal techniques to prevent skin contact.[6]
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician.[4][6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
-
Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6] Dispose of the material through a licensed professional waste disposal service in accordance with local regulations.[7]
Storage
Store the compound in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and protect it from light.[4] Recommended storage temperature is between 2-8°C.[4][7]
References
-
Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]
-
Angene Chemical. (2024, April 7). Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
-
Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2, x161941. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
- 1. Buy Methyl 3-(pyridin-2-ylamino)propanoate | 55364-85-7 [smolecule.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 4. METHYL 3-(PYRIDIN-2-YLAMINO)PROPANOATE | 55364-85-7 [amp.chemicalbook.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
